

Mat2A-IN-13: Application Notes and Protocols for Cell-Based Assays

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Compound of Interest

Compound Name: Mat2A-IN-13

Cat. No.: B12368841

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Introduction

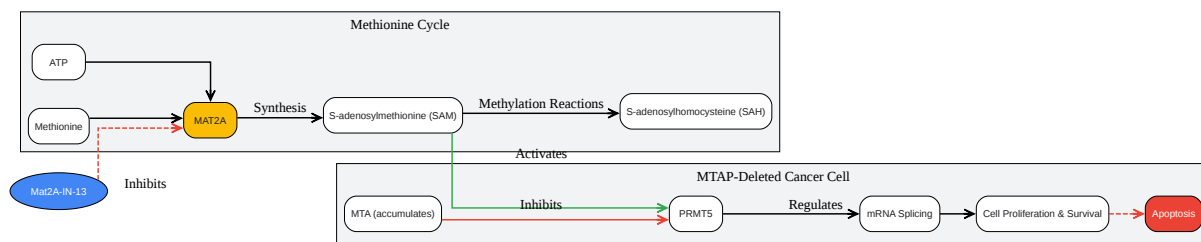
Mat2A-IN-13 is a potent and orally bioavailable allosteric inhibitor of Methionine Adenosyltransferase 2A (MAT2A). This enzyme is critical in the methionine cycle, responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions. In cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 15% of all human cancers, tumor cells accumulate 5'-methylthioadenosine (MTA). This accumulation leads to the inhibition of protein arginine methyltransferase 5 (PRMT5), rendering these cells highly dependent on MAT2A for survival. Inhibition of MAT2A in MTAP-deleted cancer cells leads to a synthetic lethal phenotype, making **Mat2A-IN-13** a promising candidate for targeted cancer therapy.

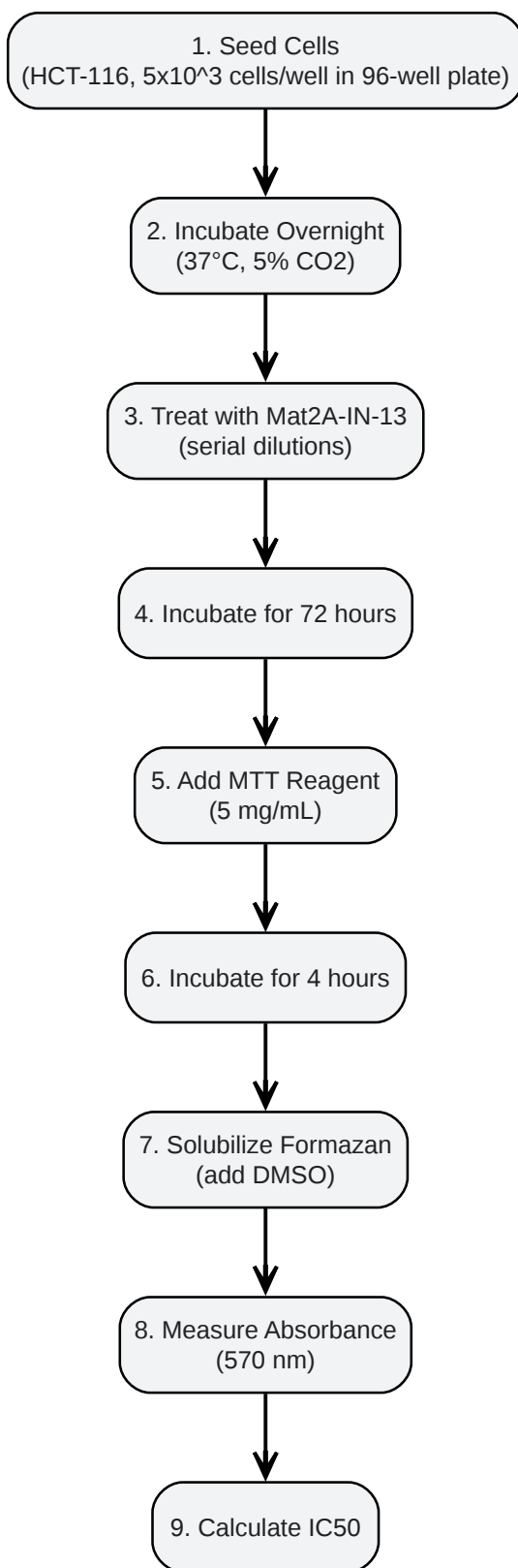
These application notes provide detailed protocols for utilizing **Mat2A-IN-13** in cell culture experiments to probe its mechanism of action and assess its anti-proliferative effects.

Mechanism of Action

Mat2A-IN-13 functions by allosterically inhibiting MAT2A, thereby blocking the production of SAM from methionine and ATP. The depletion of the cellular SAM pool has significant downstream consequences, most notably the further inhibition of PRMT5 activity, which is already partially compromised in MTAP-deleted cells due to MTA accumulation. This dual hit on

PRMT5 function disrupts essential cellular processes, including mRNA splicing and the regulation of gene expression, ultimately leading to cell cycle arrest and apoptosis in MTAP-deficient cancer cells.





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